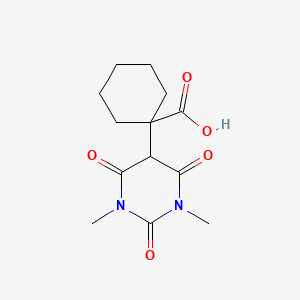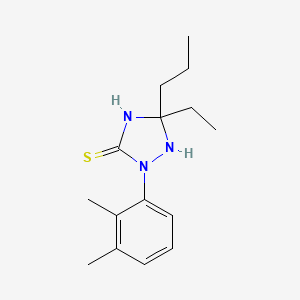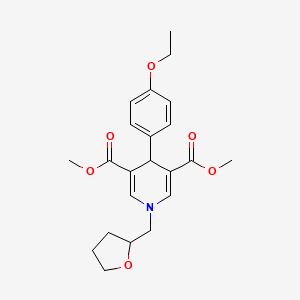
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid
説明
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid, also known as DMTCP, is a small molecule that has gained significant attention in scientific research due to its unique properties. DMTCP is a cyclic peptide that is synthesized from three amino acids: cyclohexanecarboxylic acid, proline, and glycine. This molecule has been found to have potential applications in various fields such as medicine, biotechnology, and materials science.
作用機序
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid works by binding to specific proteins in the body, thereby altering their structure and function. This alteration can lead to the inhibition of certain cellular processes, which can ultimately result in the death of cancer cells or the prevention of neurodegenerative diseases. The exact mechanism of action of 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid is still under investigation, but it is believed to involve the formation of stable complexes with specific proteins in the body.
Biochemical and Physiological Effects
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid has also been found to have neuroprotective effects, which can help prevent the onset of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a unique mechanism of action that can target specific proteins in the body. However, there are also some limitations to its use. 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid is a relatively new molecule, and its exact mechanism of action is still not fully understood. Additionally, 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid is not yet widely available, which can make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research on 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid. One promising area of research is the development of new drugs based on 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid. Researchers are currently investigating the use of 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid as a potential treatment for various types of cancer, as well as neurodegenerative diseases. Another area of research is the development of new materials based on 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid. 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid has unique structural properties that make it a potential candidate for use in the development of new materials with specific properties.
科学的研究の応用
1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid is in the development of new drugs. 1-(1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinyl)cyclohexanecarboxylic acid has been found to have a unique mechanism of action that can target specific proteins in the body, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's.
特性
IUPAC Name |
1-(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-14-9(16)8(10(17)15(2)12(14)20)13(11(18)19)6-4-3-5-7-13/h8H,3-7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPJMLFPUJQKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)C2(CCCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3956994.png)


![1-(benzylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957006.png)
![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3957007.png)

![6-bromo-3-(5-{[3-(trifluoromethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one](/img/structure/B3957014.png)

![5-hydroxy-7-[(2-methyl-2-propen-1-yl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3957029.png)

![ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B3957051.png)

![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3957068.png)